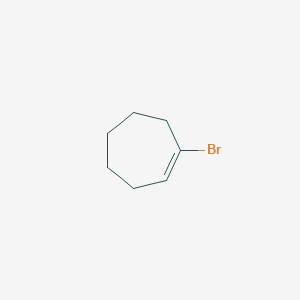

1-Bromocyclohept-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromocycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAZDEWSYBZNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340504 | |

| Record name | 1-Bromocyclohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18317-64-1 | |

| Record name | 1-Bromocyclohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromocyclohept-1-ene: Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 1-Bromocyclohept-1-ene, a versatile halogenated cycloalkene intermediate. The document delves into its core chemical and physical properties, detailed structural elucidation through spectroscopic methods, and its reactivity profile. Emphasis is placed on its application in modern organic synthesis, with detailed protocols for its preparation and its use in key carbon-carbon bond-forming reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this seven-membered ring scaffold in their synthetic endeavors.

Introduction: The Significance of the Cycloheptene Scaffold

Cycloheptane and its derivatives are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The seven-membered ring system offers a unique conformational landscape that can be exploited to achieve specific spatial arrangements of functional groups, a critical aspect in drug design and discovery. This compound serves as a key building block for accessing this valuable chemical space. Its vinyl bromide functionality provides a handle for a multitude of chemical transformations, making it a strategic starting material for the synthesis of complex molecular architectures.[1] This guide aims to provide a detailed understanding of its chemical nature and practical utility.

Molecular Structure and Spectroscopic Characterization

This compound is a halogenated cycloalkene with the molecular formula C₇H₁₁Br.[2][3] The structure consists of a seven-membered carbon ring containing a double bond, with a bromine atom attached to one of the vinylic carbons.[2] This arrangement of atoms dictates its characteristic chemical behavior.

Spectroscopic Data

Table 1: Key Physical and Spectroscopic Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | [2][3] |

| Molecular Weight | 175.07 g/mol | [2][3] |

| CAS Number | 18317-64-1 | [2][3] |

| Appearance | Liquid | [4] |

| Storage | 2-8°C, Sealed in dry conditions | [4] |

| ¹H NMR (Predicted) | Vinylic H: ~6.2 ppm (t), Allylic H: ~2.5 ppm (m), Aliphatic H: ~1.5 - 2.0 ppm (m) | [1] |

| ¹³C NMR (Predicted) | C-Br: ~130 ppm, C=C: ~125 ppm | [1] |

| Mass Spec (EI) | M⁺ peaks at m/z 174/176 (~1:1 ratio), Base peak at m/z 95 | [2] |

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic downfield signal for the vinylic proton, likely a triplet due to coupling with the adjacent allylic methylene protons. The allylic protons would appear as a multiplet further downfield than the other aliphatic protons due to the influence of the double bond. The remaining methylene groups in the ring would present as a complex multiplet in the upfield region.[1]

-

¹³C NMR: The carbon NMR spectrum will be distinguished by two signals in the olefinic region. The carbon atom directly bonded to the electronegative bromine atom is expected to be significantly deshielded and appear at a lower field compared to the other sp²-hybridized carbon. The remaining five sp³-hybridized carbons of the ring will resonate at higher fields.[1]

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the sp² and sp³ hybridized carbons, the C=C stretching of the double bond, and the C-Br stretching vibration.

2.1.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a powerful tool for confirming the molecular weight and elucidating the structure. A hallmark of a monobrominated compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[2] For this compound, these peaks would appear at m/z 174 and 176. The most prominent fragmentation is the loss of a bromine radical to form a stable cycloheptenyl cation, which would be observed as the base peak at m/z 95.[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electronic properties of the vinyl bromide moiety. The electronegative bromine atom polarizes the C-Br bond and also influences the electron density of the adjacent double bond, rendering the carbon atom bonded to bromine electrophilic and susceptible to attack by nucleophiles.[1][5]

Caption: Key reaction pathways of this compound.

Nucleophilic Substitution Reactions

Despite the generally lower reactivity of vinyl halides in traditional Sₙ2 reactions, this compound can undergo nucleophilic substitution, particularly under conditions that favor addition-elimination or metal-catalyzed pathways. A variety of nucleophiles can displace the bromide, leading to the formation of new functional groups on the cycloheptene ring.

3.1.1. Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes a representative nucleophilic substitution to form 1-azidocyclohept-1-ene, a precursor for the synthesis of triazoles and other nitrogen-containing heterocycles.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.[6]

Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Elimination Reactions (Dehydrobromination)

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form cycloheptyne or its rearranged products. The choice of base is critical to favor elimination over substitution.

3.2.1. Protocol: Dehydrobromination with Potassium tert-Butoxide

This protocol outlines the dehydrobromination using a bulky base to promote the formation of an alkyne.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tert-butanol

-

Pentane

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding cold water.

-

Extract the product with pentane (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The volatile product can be purified by distillation.[7]

Formation of Organometallic Reagents

The C-Br bond in this compound can be converted into a carbon-metal bond, transforming the electrophilic carbon into a nucleophilic one. This is a powerful strategy for carbon-carbon bond formation.

3.3.1. Grignard Reagent Formation

The reaction with magnesium metal in an ethereal solvent yields the corresponding Grignard reagent, cyclohept-1-en-1-ylmagnesium bromide. This reagent is a potent nucleophile that reacts with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.[8]

3.3.1.1. Protocol: Formation of Cyclohept-1-en-1-ylmagnesium Bromide and Reaction with Benzaldehyde

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.

-

If the reaction does not initiate (disappearance of the iodine color), gently warm the flask.

-

Once the reaction starts, add the remaining this compound solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

Caption: Workflow for the Grignard reaction.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are highly efficient for forming new carbon-carbon bonds.

3.4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryls, vinylarenes, and polyenes.[9][10]

3.4.1.1. Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

n-Propanol

-

Ethyl acetate

-

Celite

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and n-propanol.

-

Stir the mixture to dissolve the solids.

-

To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), and 2M aqueous sodium carbonate solution (1.3 eq).

-

Heat the solution at reflux under an inert atmosphere until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-phenylcyclohept-1-ene.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique seven-membered ring structure and the reactivity of its vinyl bromide functionality provide access to a diverse range of complex molecules. This guide has detailed its fundamental properties, spectroscopic characterization, and key synthetic transformations. The provided protocols offer a practical starting point for researchers to incorporate this important intermediate into their synthetic strategies for the development of novel compounds in the fields of medicinal chemistry and materials science.

References

-

PubChem. This compound | C7H11Br | CID 565318. [Link]

-

Callum, J.; Lowary, T. L. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. J. Chem. Educ.2001 , 78 (7), 947. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 565318, this compound. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Grignard Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education. [Link]

-

The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]

-

Organic Syntheses Procedure. [Link]

-

The Grignard Reaction. Experiment 25. [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Medium. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

Experiment 8 - Suzuki Coupling Reaction | PDF | Organic Synthesis | Chemistry - Scribd. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H11Br | CID 565318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. openriver.winona.edu [openriver.winona.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromocyclohept-1-ene

Introduction

1-Bromocyclohept-1-ene is a halogenated cycloalkene that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a seven-membered carbon ring with a bromine atom attached to the double bond, imparts unique reactivity.[2] The electron-withdrawing nature of the bromine atom renders the double bond electrophilic, making it susceptible to a variety of nucleophilic attacks and a key building block for more complex molecules.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying chemical principles and detailed experimental protocols for researchers and professionals in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and characterization.

| Property | Value |

| Molecular Formula | C₇H₁₁Br[2][3] |

| Molecular Weight | 175.07 g/mol [2][3] |

| CAS Number | 18317-64-1[2][3] |

| Appearance | Liquid[4] |

| Storage Temperature | 2-8°C, sealed in a dry environment[4] |

| InChI Key | VYAZDEWSYBZNPG-UHFFFAOYSA-N[3][4] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step sequence starting from cycloheptene: electrophilic addition of bromine to form a vicinal dibromide, followed by a base-mediated elimination reaction.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: E2 elimination mechanism for the formation of this compound.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dibromocycloheptane (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add an excess of potassium tert-butoxide (e.g., 2-3 equivalents) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent such as diethyl ether or pentane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound must be confirmed through various spectroscopic techniques. [2]

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Vinylic proton signal (triplet) around δ 6.1-6.3 ppm. Allylic proton signals and other methylene protons will appear as complex multiplets in the upfield region. |

| ¹³C NMR | Two sp² hybridized carbon signals in the downfield region. The carbon directly bonded to bromine will be more deshielded. Five sp³ hybridized carbon signals in the upfield region. |

| Mass Spectrometry | Molecular ion peaks corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br) at m/z 174 and 176. |

| Infrared (IR) Spectroscopy | C=C stretching vibration for the double bond, and C-Br stretching vibration. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The vinylic proton, being adjacent to the electronegative bromine atom and part of the double bond, is expected to resonate significantly downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is used to identify the number of unique carbon atoms and their electronic environments. The two olefinic carbons will have distinct chemical shifts, with the carbon atom bonded to the bromine atom appearing further downfield due to the halogen's deshielding effect.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (e.g., m/z 174 and 176), which is characteristic of a compound containing one bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the C=C double bond stretch and the C-Br bond stretch.

Conclusion

This technical guide has detailed a reliable and widely used method for the synthesis of this compound, a versatile building block in organic chemistry. The two-step synthesis involving bromination of cycloheptene followed by base-induced elimination is a robust procedure. The guide has also outlined the essential spectroscopic techniques for the comprehensive characterization of the final product, ensuring its identity and purity for subsequent applications. The provided protocols and mechanistic insights are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize and characterize this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chegg. (2016, March 26). Treatment of 1,2-dibromocycloheptane with excess potassium tert-butoxide yields a product that absorbs UV light. Draw the product. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 5: Elimination. Retrieved from [Link]

-

BYJU'S. (n.d.). Elimination Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cycloheptene synthesis. Retrieved from [Link]

Sources

1-Bromocyclohept-1-ene CAS number 18317-64-1

An In-Depth Technical Guide to 1-Bromocyclohept-1-ene (CAS 18317-64-1) for Advanced Synthesis and Drug Discovery

Introduction

This compound is a halogenated cycloalkene that serves as a highly versatile and reactive intermediate in the field of organic synthesis.[1][2] Characterized by a seven-membered carbon ring containing a vinyl bromide moiety, this compound provides a strategic entry point for introducing the cycloheptane framework into more complex molecular architectures. The seven-membered carbocyclic structure is a recurring motif in a variety of biologically active natural products and synthetic compounds, making this compound a molecule of significant interest for researchers in medicinal chemistry and drug development.[1][2] Its unique combination of a reactive carbon-bromine bond and a double bond allows for a diverse range of chemical transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into its synthesis, reactivity, and application. The protocols and mechanistic discussions are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Section 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. This compound is a liquid at room temperature, typically supplied with a purity of around 95%.[2][3]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 18317-64-1 | [1][3][4] |

| Molecular Formula | C₇H₁₁Br | [1][4][5] |

| Molecular Weight | 175.07 g/mol | [1][6] |

| Appearance | Liquid | [2][3] |

| Purity | ~95% | [2][3] |

| Storage | Sealed in dry, 2-8°C | [3][5] |

| InChI Key | VYAZDEWSYBZNPG-UHFFFAOYSA-N | [1][3][7] |

| Canonical SMILES | C1CCC=C(CC1)Br |[1][5] |

Spectroscopic Signature

Analytical identification and purity assessment rely on standard spectroscopic techniques.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for confirming the structure and isomeric purity of this compound.

-

¹H NMR Spectroscopy: The key diagnostic signal is the vinylic proton on the carbon adjacent to the bromine-bearing carbon. This proton is deshielded by both the double bond and the electronegative bromine atom, causing it to appear in the downfield region of the spectrum.[7]

-

¹³C NMR Spectroscopy: The two sp²-hybridized carbons of the double bond are readily identified. The carbon atom directly bonded to the bromine (C1) is significantly deshielded and appears further downfield than the other olefinic carbon (C2).[7]

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Feature |

|---|---|---|---|

| ¹H (Vinyl) | ~6.2 | Triplet (t) | Confirms the presence of the C=CH proton adjacent to a CH₂ group. |

| ¹³C (C-Br) | >125 | Singlet | Downfield shift confirms direct attachment of the electronegative Br atom. |

| ¹³C (C=C) | ~120-125 | Singlet | Represents the second carbon of the double bond. |

Note: Predicted values are based on typical chemical shifts for similar structures and should be confirmed experimentally.

Section 2: Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the controlled bromination of cycloheptene.[1][7] However, this reaction is not trivial; the primary challenge is to favor the formation of the desired vinyl bromide over the thermodynamic product, 1,2-dibromocycloheptane, which results from electrophilic addition across the double bond.[7][8][9]

Synthetic Rationale: Allylic Bromination Followed by Elimination/Rearrangement

A robust strategy involves an initial allylic bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator, followed by controlled elimination or rearrangement to yield the thermodynamically stable vinylic bromide. This two-step approach provides greater control and avoids the direct addition of Br₂ across the alkene.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptene (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and carbon tetrachloride (CCl₄) as the solvent.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating on the surface.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter to remove the succinimide. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Isomerization: The crude product, primarily 3-bromocycloheptene, is then heated with a non-nucleophilic base (e.g., DBU) or carefully heated to promote rearrangement to the more stable 1-bromocycloheptene isomer.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The final product is purified by fractional distillation under reduced pressure to yield pure this compound as a clear liquid.

Section 3: Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its dual functionality. The carbon-bromine bond is the primary site for nucleophilic attack and metal-catalyzed cross-coupling reactions, while the double bond can participate in addition reactions.[1]

Vinylic Halide Reactivity: A Platform for C-C Bond Formation

The presence of the vinyl bromide makes this compound an excellent substrate for modern C-C bond-forming reactions, which are cornerstones of complex molecule synthesis in drug discovery.

This palladium-catalyzed reaction couples the vinyl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond.[10][11] It is a powerful method for synthesizing substituted styrenes, biaryls, and polyolefins.[10] The reaction proceeds through a well-established catalytic cycle.[11][12]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the crude product by flash column chromatography on silica gel to yield 1-phenylcyclohept-1-ene.

This compound can be converted into its corresponding Grignard reagent, cyclohept-1-en-1-ylmagnesium bromide. This transforms the electrophilic carbon of the starting material into a potent nucleophile, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and CO₂.[13] The formation requires the insertion of magnesium metal into the C-Br bond, a reaction that often requires activation of the magnesium surface.[14][15]

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Protocol: Grignard Reaction with Benzaldehyde

-

Activation & Formation: In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq) and a small crystal of iodine. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction: Cool the resulting gray-green Grignard solution to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Quench & Workup: After the addition is complete, warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting alcohol by column chromatography.

Section 4: Applications in Medicinal Chemistry

The introduction of bromine into a molecule is a recognized strategy in drug design, often used to modify the therapeutic properties of a known compound.[16] this compound serves as a key precursor for building molecules that contain the cycloheptane ring, a scaffold found in various bioactive compounds. The synthetic transformations described—particularly palladium-catalyzed cross-couplings—are essential tools for drug discovery programs.[17] They allow for the rapid generation of analog libraries to explore structure-activity relationships (SAR). For example, coupling this compound with various aryl or heteroaryl boronic acids can produce a diverse set of compounds for screening in biological assays.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. As with most organobromine compounds, it should be treated as a hazardous substance.

Table 3: Safety and Handling Summary

| Category | Recommendation |

|---|---|

| Hazards | Flammable liquid.[18] Irritant to skin, eyes, and respiratory system. |

| PPE | Chemical-resistant gloves, safety goggles, lab coat. |

| Handling | Use only in a well-ventilated chemical fume hood.[18] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[18] Use spark-proof tools.[18] |

| Incompatibilities | Strong oxidizing agents, strong bases.[18] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area (2-8°C).[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[18] |

Conclusion

This compound (CAS 18317-64-1) is more than a simple chemical; it is a strategic building block that offers access to the synthetically important cycloheptane core. Its well-defined reactivity, particularly in powerful C-C bond-forming reactions like Suzuki coupling and Grignard additions, makes it an invaluable tool for researchers in organic synthesis and medicinal chemistry. By understanding the principles behind its synthesis and the nuances of its reactivity, scientists can effectively leverage this reagent to construct complex molecular targets, accelerating the discovery and development of new therapeutic agents and functional materials.

References

- This compound - 18317-64-1. Vulcanchem.

- This compound | 18317-64-1. Sigma-Aldrich.

- This compound | 18317-64-1. Benchchem.

- When cycloheptene reacts with bromine (Br2) in CCl4 solution, the major p... Filo.

- This compound | 18317-64-1 | C7H11Br. Appchem.

- This compound | 18317-64-1. Benchchem.

- 1-Bromo-1-cycloheptene 18317-64-1 wiki. Guidechem.

- Solved When cycloheptene reacts with bromine (Br) in carbon. Chegg.com.

- SAFETY D

- This compound | C7H11Br | CID 565318. PubChem.

- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.

- Grignard reagent. Wikipedia.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

- Suzuki reaction. Wikipedia.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect.

Sources

- 1. This compound (18317-64-1) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 18317-64-1 [sigmaaldrich.com]

- 4. appchemical.com [appchemical.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C7H11Br | CID 565318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. When cycloheptene reacts with bromine (Br2) in CCl4 solution, the major p.. [askfilo.com]

- 9. Solved When cycloheptene reacts with bromine (Br) in carbon | Chegg.com [chegg.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. web.alfredstate.edu [web.alfredstate.edu]

- 15. Grignard reagent - Wikipedia [en.wikipedia.org]

- 16. jms.ump.edu.pl [jms.ump.edu.pl]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. fishersci.com [fishersci.com]

Spectroscopic Profile of 1-Bromocyclohept-1-ene: A Technical Guide

Introduction

1-Bromocyclohept-1-ene (CAS No. 18317-64-1) is a halogenated cycloalkene that serves as a valuable intermediate in organic synthesis.[1] Its utility in constructing complex molecular architectures, particularly in the development of pharmaceuticals and materials science, necessitates a thorough understanding of its structural and electronic properties.[2] The molecule features a seven-membered carbon ring with a bromine atom affixed to one of the sp²-hybridized carbons of the endocyclic double bond.[3] This configuration imparts a distinct electrophilic character to the molecule, governing its reactivity in nucleophilic substitution and addition reactions.[2]

Accurate structural confirmation and purity assessment are paramount for its effective use in synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary analytical depth. This guide presents a detailed examination of the spectroscopic data for this compound, offering insights into spectral interpretation, the causality behind its spectroscopic features, and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The asymmetry of the molecule results in a unique signal for each carbon and proton environment. The data presented here is based on predicted values which serve as a reliable reference for experimental verification.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is distinguished by a downfield vinylic proton signal and a series of multiplets for the allylic and aliphatic protons of the cycloheptene ring. The electronegativity of the bromine atom and the anisotropy of the C=C double bond significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound [2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Vinylic H (on C2) | ~6.2 | Triplet (t) | Deshielded by the adjacent electronegative bromine atom and the double bond. The triplet multiplicity arises from coupling to the two allylic protons on C3. |

| Allylic H (on C3, C7) | ~2.5 | Multiplet (m) | These protons are deshielded due to their proximity to the double bond. |

| Aliphatic H (on C4, C5, C6) | ~1.5 - 2.0 | Multiplet (m) | These protons are in a more shielded, alkane-like environment and appear as a complex multiplet. |

Causality of Chemical Shifts:

-

Vinylic Proton (C2-H): The chemical shift of ~6.2 ppm is a hallmark of a proton on a carbon-carbon double bond. This downfield shift is amplified by the electron-withdrawing inductive effect of the bromine atom on the adjacent carbon (C1), which reduces the electron density around the vinylic proton, thus "deshielding" it from the applied magnetic field.

-

Allylic Protons (C3-H₂, C7-H₂): The protons on the carbons adjacent to the double bond resonate at ~2.5 ppm. This is downfield from typical aliphatic protons (~0.9-1.8 ppm) because the π-electrons of the double bond induce a local magnetic field that deshields the allylic positions.

-

Aliphatic Protons (C4, C5, C6): The remaining methylene protons are more shielded and appear in the expected aliphatic region. Their signals overlap to form a complex multiplet, characteristic of the flexible seven-membered ring.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures. The following are generalized protocols for the characterization of this compound.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio. [4]5. Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm.

Protocol 2: IR Data Acquisition

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a single drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.

-

Spectrometer Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer. Record a background spectrum of the clean salt plates first.

-

Data Acquisition: Place the sample into the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry Data Acquisition

-

Sample Preparation: Dilute a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. The sample is typically introduced via a Gas Chromatography (GC) system for separation and purification before entering the ion source.

-

Data Acquisition: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a complete and consistent picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen framework, identifying the distinct vinylic, allylic, and aliphatic environments. IR spectroscopy confirms the presence of the key alkene functional group, while mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the bromine atom. Together, these techniques provide a robust analytical fingerprint essential for researchers and chemists utilizing this versatile synthetic building block.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromocyclopent-1-ene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (18317-64-1). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromohept-1-ene. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). American Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromocyclohepta-1,3,5-triene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromocyclohept-1-ene. Retrieved from [Link]

-

NIST. (n.d.). Cycloheptane, bromo-. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, bromo-. Retrieved from [Link]

Sources

Introduction: The Structural Landscape of 1-Bromocyclohept-1-ene

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 1-Bromocyclohept-1-ene

Executive Summary: This guide provides a comprehensive technical analysis of the reactivity of the carbon-bromine bond in this compound, a molecule of significant interest in synthetic organic chemistry. As a vinylic halide incorporated into a seven-membered ring, its reactivity is a unique interplay of electronic effects, steric hindrance, and ring strain. This document explores its primary reaction pathways—nucleophilic substitution, elimination, and metal-catalyzed cross-coupling—offering mechanistic insights and field-proven experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex molecular synthesis.

This compound is a halogenated cycloalkene characterized by a bromine atom attached to a sp²-hybridized carbon within a seven-membered ring.[1] This structural arrangement dictates its chemical behavior, distinguishing it from saturated alkyl halides and other vinylic halides in smaller or larger ring systems. The molecule's reactivity is primarily governed by the electrophilic nature of the carbon atom bonded to the bromine, an effect stemming from the high electronegativity of the halogen.[1][2] Furthermore, the conformational flexibility and inherent strain of the cycloheptene ring introduce unique steric and energetic factors that influence reaction kinetics and outcomes.[1][3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | [1][4] |

| Molecular Weight | 175.07 g/mol | [1][4] |

| CAS Number | 18317-64-1 | [1][4] |

| IUPAC Name | 1-bromocycloheptene | [1][4] |

| Canonical SMILES | C1CCC=C(CC1)Br | [1] |

Synthesis and Preparation

The most common and direct synthesis of this compound involves the electrophilic addition of bromine (Br₂) to cycloheptene.[1] The reaction must be carefully controlled to favor the desired mono-brominated vinylic product over potential di-brominated derivatives. The mechanism proceeds through a characteristic bromonium ion intermediate, which subsequently undergoes rearrangement and elimination to yield the final product.[1]

Caption: Synthesis via electrophilic addition of bromine to cycloheptene.

Core Reactivity of the Carbon-Bromine Bond

The C-Br bond in this compound is the epicenter of its reactivity, participating in a diverse range of transformations critical for synthetic applications.

Nucleophilic Substitution: Pathways and Challenges

Replacing the bromine atom with a nucleophile is a key transformation. However, due to its nature as a vinylic halide, this compound does not readily undergo classical Sₙ1 or Sₙ2 reactions.

-

Mechanistic Considerations: The Sₙ1 pathway is highly disfavored due to the instability of the resulting vinylic carbocation.[5] A direct backside Sₙ2 attack is sterically and geometrically impossible because of the double bond. Therefore, substitution reactions likely proceed through alternative mechanisms such as an Sₙ2' pathway or, more plausibly, an addition-elimination sequence, particularly with strong nucleophiles.[1] In the addition-elimination pathway, the nucleophile first adds to the π-system, creating a carbanionic intermediate, which then eliminates the bromide ion to form the substituted product.

Caption: Competing and plausible nucleophilic substitution pathways.

Experimental Protocol 1: Nucleophilic Substitution with Sodium Methoxide

This protocol describes the synthesis of 1-methoxycyclohept-1-ene via a substitution reaction.

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (1.5 eq) and anhydrous dimethylformamide (DMF).

-

Substrate Addition: Cool the mixture to 0 °C in an ice bath. Add this compound (1.0 eq) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Elimination Reactions: The Gateway to Strained Cycloheptyne

Under strongly basic conditions, this compound undergoes dehydrohalogenation to form cycloheptyne.[1][2][6] This strained alkyne is a highly reactive intermediate that cannot be isolated but can be trapped in situ, most commonly through [4+2] cycloaddition reactions (Diels-Alder).

-

Mechanism: The reaction typically proceeds via a concerted E2 mechanism, where the base abstracts a proton from the carbon adjacent to the double bond while the bromide ion is simultaneously eliminated.[6] The formation of the linear alkyne geometry within the seven-membered ring induces significant angle strain, making cycloheptyne exceptionally reactive.[3]

Caption: Generation and in-situ trapping of cycloheptyne.

Experimental Protocol 2: Generation and Trapping of Cycloheptyne

This protocol details the formation of cycloheptyne and its immediate trapping with a suitable diene like furan.

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and a diene trapping agent (e.g., furan, 5.0 eq) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of potassium tert-butoxide (t-BuOK) (1.2 eq) in THF to the reaction mixture over 30 minutes.

-

Reaction: Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.

-

Extraction: Extract with ethyl acetate (3 x 25 mL). Combine the organic layers.

-

Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting Diels-Alder adduct by flash chromatography.

Palladium-Catalyzed Cross-Coupling: A Tool for C-C Bond Formation

The carbon-bromine bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings.[1] These methods are foundational for constructing new carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

-

General Mechanism (Suzuki Coupling): The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: A boronic acid (or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

-

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

Experimental Protocol 3: Suzuki Cross-Coupling with Phenylboronic Acid

This protocol is adapted from general procedures for vinyl bromides.[7][8]

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. Stir the mixture for 10 minutes.

-

Substrate Addition: Add this compound (1.0 eq) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

-

Workup: After completion (typically 12-18 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-phenylcyclohept-1-ene.

Ancillary Reactivity: The Role of the Alkene Moiety

While the C-Br bond is the primary focus, the adjacent double bond also exhibits characteristic reactivity. It can undergo electrophilic addition reactions with reagents like hydrogen halides (HX).[1] The regioselectivity of this addition is influenced by the electronic effects of the bromine atom. The halogen's inductive (-I) effect is deactivating, but its resonance (+M) effect can stabilize an adjacent carbocation, often leading to the addition of the electrophile at the carbon atom not bearing the bromine.[9]

Applications in Synthesis

The varied reactivity of this compound makes it a valuable intermediate. The seven-membered carbocyclic ring is a structural motif present in various bioactive natural products and pharmaceutical compounds.[1][2] The ability to functionalize the ring through substitution, form new C-C bonds via cross-coupling, or generate strained intermediates for cycloadditions provides synthetic chemists with a powerful tool for constructing complex molecular frameworks and exploring structure-activity relationships in drug discovery.[2]

Conclusion

The reactivity of the carbon-bromine bond in this compound is a rich and multifaceted subject. It deviates from simple alkyl or aryl halide chemistry due to the unique electronic and steric environment of a vinylic halide within a medium-sized ring. A thorough understanding of its preferred reaction pathways—nucleophilic substitution via non-classical mechanisms, elimination to form strained cycloheptyne, and versatile palladium-catalyzed cross-couplings—is essential for its effective application. By carefully selecting reagents and conditions, researchers can harness the distinct reactivity of this compound to achieve a wide range of synthetic transformations.

References

- This compound - 18317-64-1 - Vulcanchem. (n.d.).

-

Sanzone, J. R., & Woerpel, K. A. (2016). High Reactivity of Strained Seven-Membered-Ring trans-Alkenes. Angewandte Chemie International Edition, 55(2), 790–793. Available at: [Link]

- Vinylic Halide Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

-

Addition of HBr to Vinyl bromide. (2015). Chemistry Stack Exchange. Retrieved from [Link]

- This compound | 18317-64-1. (n.d.). Benchchem.

-

Hydrolysis of vinyl bromide vs alkyl chloride. (2016). Chemistry Stack Exchange. Retrieved from [Link]

- Application Notes: Nucleophilic Substitution Reactions of 1-Bromohept-2-ene. (n.d.). Benchchem.

- Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromohept-2-ene. (n.d.). Benchchem.

- A Comparative Analysis of 1-Bromohept-2-ene in Suzuki and Stille Cross-Coupling Reactions. (n.d.). Benchchem.

-

Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

This compound | C7H11Br | CID 565318. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound (18317-64-1) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. High Reactivity of Strained Seven-Membered-Ring trans-Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H11Br | CID 565318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. fiveable.me [fiveable.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Electrophilic Nature of 1-Bromocyclohept-1-ene

<

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromocyclohept-1-ene is a halogenated cycloalkene whose chemical behavior is largely dictated by the electrophilic character of the sp²-hybridized carbon atom bonded to the bromine.[1][2] This guide elucidates the electronic and structural underpinnings of this reactivity, provides a comprehensive overview of its participation in key synthetic transformations, and offers detailed, field-proven experimental protocols. By synthesizing mechanistic principles with practical applications, this document serves as a technical resource for chemists leveraging this versatile building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[2]

Introduction: Structural and Electronic Profile

This compound, identified by its CAS Number 18317-64-1, is a seven-membered carbocycle featuring a vinylic bromide.[1][3][4][5] Its molecular formula is C₇H₁₁Br.[1][4] The core of its reactivity lies in the electronic disparity between the carbon and bromine atoms within the C=C-Br moiety. The high electronegativity of bromine induces a significant dipole moment, polarizing the carbon-bromine bond and rendering the C1 carbon atom electron-deficient and thus, electrophilic.[1][2] This inherent electrophilicity makes it a prime substrate for a variety of reactions where it serves as the electrophilic partner, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic vinylic substitutions.[2][6]

The seven-membered ring imparts specific conformational constraints that can influence reaction kinetics and stereochemical outcomes, distinguishing it from more common five- or six-membered analogues.[1][2] Its utility is particularly recognized in synthetic schemes that require the introduction of a cycloheptane framework, a structural motif present in a number of biologically active natural products.[2]

The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling

The most powerful and widely exploited application of this compound's electrophilic nature is in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[7] As a vinyl bromide, this compound exhibits a favorable balance of reactivity and stability, generally showing higher reactivity than vinyl chlorides and greater accessibility than vinyl iodides.[7]

The Heck-Mizoroki Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[8][9] This reaction is a testament to the electrophilicity of the C-Br bond, which undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle.[8]

The general mechanism involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.[8]

-

Alkene Coordination and Insertion: The reactant alkene coordinates to the resulting Pd(II) complex, followed by migratory insertion into the Pd-C bond.[8]

-

β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the new C=C bond of the product and a hydridopalladium complex.[8][10]

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium species, completing the cycle.[8]

Caption: Fig. 1: Catalytic Cycle of the Heck Reaction.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide.[11] For this compound, this reaction provides a highly efficient route to synthesize substituted cycloheptenes. The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[11]

The catalytic cycle is similar to the Heck reaction but involves a key transmetalation step:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) center, displacing the bromide.[11] This step requires activation of the organoboron reagent by a base.[11]

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.[12]

Experimental Protocols: A Practical Guide

Adherence to precise experimental conditions is critical for success. The following protocols are presented as self-validating systems, grounded in established methodologies.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a representative Suzuki coupling, a robust method for forming aryl-vinyl bonds.[12][13]

Workflow Diagram:

Caption: Fig. 2: General Workflow for Suzuki Coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add phenylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[13]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. Stir the resulting mixture at room temperature for 10 minutes.[13]

-

Substrate Addition: Add this compound (1.0 mmol, 1.0 eq.) to the stirring mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath set to 80 °C. Allow the reaction to stir vigorously for 12 hours.[13] Progress should be monitored periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).[13]

-

Purification: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, 1-phenylcyclohept-1-ene.

Nucleophilic Vinylic Substitution (SₙV)

Beyond metal-catalyzed couplings, this compound can undergo nucleophilic vinylic substitution, where a nucleophile directly replaces the bromine atom.[1][2] This class of reactions is crucial for installing heteroatoms onto the cycloheptene scaffold.[2] The reaction can proceed through several mechanisms, including addition-elimination or elimination-addition pathways, depending on the nucleophile, substrate, and reaction conditions. The electron-withdrawing effect of the bromine atom facilitates the initial nucleophilic attack on the double bond.[1][2]

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates, leading to the formation of vinyl ethers, enamines, and vinyl thioethers, respectively.[2]

Applications in Drug Discovery and Materials Science

The cycloheptane ring is a key structural feature in various natural products and pharmacologically active molecules.[2] The ability of this compound to serve as an electrophilic building block allows for the facile construction of complex cycloheptane-containing derivatives.[2] In drug discovery, this is particularly valuable for scaffold hopping and lead optimization, where introducing non-aromatic, seven-membered rings can improve physicochemical properties such as solubility and metabolic stability. Furthermore, the substituted dienes and polyenes synthesized from this precursor are important motifs in materials science, particularly in the development of polymers and organic electronics.[14]

Conclusion

The electrophilic nature of this compound, primarily driven by the polarized carbon-bromine bond, establishes it as a highly valuable and versatile reagent in synthetic organic chemistry. Its reliable performance in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, provides robust and efficient pathways for carbon-carbon bond formation. This guide has provided the mechanistic basis for its reactivity, detailed experimental protocols for its practical application, and highlighted its significance in the synthesis of complex molecules for pharmaceutical and material science research. A thorough understanding of its electrophilic character empowers chemists to strategically incorporate the cycloheptene motif into novel molecular designs.

References

- This compound - 18317-64-1 - Vulcanchem. (URL: )

- Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. (URL: )

- This compound | 18317-64-1 | Benchchem. (URL: )

-

Palladium-Catalyzed Vinylation of Organic Halides - ResearchGate. (URL: [Link])

-

Heck reaction - Wikipedia. (URL: [Link])

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])

-

Heck Reaction - Organic Chemistry Portal. (URL: [Link])

-

Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (URL: [Link])

-

Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Journal of the American Chemical Society. (URL: [Link])

-

Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst | Request PDF - ResearchGate. (URL: [Link])

-

Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])

-

The Synthetic & Mechanistic Organic Chemistry of Palladium - Wipf Group. (URL: [Link])

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

-

Organocatalytic approach to vinylic nucleophilic substitution - ChemRxiv. (URL: [Link])

-

electrophilic addition - symmetrical alkenes and bromine - Chemguide. (URL: [Link])

-

This compound (18317-64-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (URL: [Link])

-

This compound | C7H11Br | CID 565318 - PubChem. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. This compound (18317-64-1) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H11Br | CID 565318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 18317-64-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

stability and storage conditions for 1-Bromocyclohept-1-ene

An In-Depth Technical Guide to the Stability and Storage of 1-Bromocyclohept-1-ene

Abstract

This compound (CAS No. 18317-64-1) is a versatile halogenated cycloalkene intermediate crucial for introducing the seven-membered cycloheptane ring into complex molecular architectures.[1][2] Its utility in organic synthesis, particularly in the development of novel pharmaceutical agents and materials, is predicated on its purity and stability.[1][2] This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. It is intended for researchers, chemists, and drug development professionals who utilize this reagent and require a deep understanding of its properties to ensure experimental reproducibility and material integrity.

Core Physicochemical and Structural Characteristics

This compound is a cyclic vinyl bromide characterized by a seven-membered carbon ring with a bromine atom attached to one of the sp²-hybridized carbons of the endocyclic double bond.[1] This structural arrangement dictates its chemical behavior. The electron-withdrawing nature of the bromine atom polarizes the carbon-carbon double bond, rendering the carbon atom attached to the bromine electrophilic and susceptible to nucleophilic attack.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 18317-64-1 | [4][5] |

| Molecular Formula | C₇H₁₁Br | [1][4][5] |

| Molecular Weight | 175.07 g/mol | [1][5] |

| Appearance | Light yellow to yellow liquid | [6] |

| Boiling Point | 81-82°C / 2 mmHg | [6] |

| Density | 1.3345 g/cm³ at 23°C | [6] |

| Recommended Storage Temp. | 2-8°C |

Chemical Stability and Reactivity Profile

The stability of this compound is governed by its inherent reactivity towards several classes of chemical transformations. Unlike vinyl alcohols, which are often unstable and tautomerize to their corresponding carbonyl compounds, vinyl halides like this compound do not have a low-energy rearrangement pathway and are thus kinetically stable under controlled conditions.[7] However, they are susceptible to degradation through several mechanisms.

Key Degradation Pathways

-

Nucleophilic Substitution: The electrophilic C1 carbon is a prime target for nucleophiles.[2][3] Contamination with nucleophiles such as water (hydrolysis), alcohols, or amines can lead to the displacement of the bromide, forming cycloheptenol derivatives, ethers, or enamines, respectively.[1] This is a critical consideration, as atmospheric moisture can initiate slow hydrolysis.

-

Elimination Reactions: In the presence of bases, this compound can undergo dehydrobromination (elimination of HBr) to form cycloheptyne or other unsaturated cycloheptene derivatives.[1][8] This pathway is a significant concern if the compound is exposed to basic contaminants during storage or in a reaction setup.

-

Oxidative Hydrolysis: Exposure to oxidizing agents, potentially in the presence of atmospheric oxygen and moisture over long periods, can lead to oxidative hydrolysis. This can result in the formation of α-bromoketones, which are common products from the oxidation of bromoalkenes.[9][10]

-

Electrophilic Addition: While the double bond is electron-deficient due to the adjacent bromine, it can still react with strong electrophiles.[1] For instance, reaction with hydrohalic acids (e.g., HBr) could lead to the formation of di-substituted cycloheptane derivatives.[1]

Visualization of Reactivity

The following diagram illustrates the primary modes of chemical reactivity that can also serve as degradation pathways for this compound.

Caption: Chemical reactivity and potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

Based on the compound's reactivity profile, stringent storage and handling procedures are necessary to maintain its integrity. The primary goals are to protect it from moisture, atmospheric oxygen, light, and elevated temperatures.

Optimal Storage Conditions

-

Temperature: Store refrigerated at 2°C to 8°C. Lower temperatures slow the rate of potential decomposition reactions. Do not freeze unless a specific protocol validates it, as this could cause phase separation or moisture condensation.

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes contact with atmospheric oxygen and moisture, mitigating oxidative degradation and hydrolysis.

-

Container: Use a tightly sealed, appropriate container. Amber glass bottles are recommended to protect the compound from light, which can potentially catalyze radical reactions. Ensure the container cap has a chemically resistant liner (e.g., PTFE).

-

Environment: Store in a dry, well-ventilated area designated for flammable and reactive chemicals, away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.[11]

Storage Workflow Diagram

Caption: Recommended workflow for the proper receipt and storage of this compound.

Experimental Protocol: Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, a stability assessment is recommended. This protocol provides a framework for evaluating the compound's integrity over time under stressed conditions.

Objective

To determine the rate of degradation of this compound under conditions of elevated temperature and exposure to ambient air/light.

Materials and Equipment

-

This compound (test sample)

-

High-purity standard of this compound

-

GC-MS or HPLC-UV system

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Autosampler vials with PTFE-lined caps

-

Oven/climate chamber set to 40°C

-

Benchtop space exposed to ambient lab light and air

Methodology

-

Time Point Zero (T=0) Analysis:

-

Prepare a stock solution of the test sample in a suitable solvent (e.g., hexane or acetonitrile).

-

Perform a purity analysis using a validated GC or HPLC method to establish the initial purity percentage. This is your baseline (100% reference).

-

Record the physical appearance (color, clarity).

-

-

Sample Preparation for Stressing:

-

Aliquot 3-5 samples into clear glass autosampler vials for "Ambient/Light" stress testing. Do not cap tightly to allow air exchange.

-

Aliquot 3-5 samples into amber glass autosampler vials for "Elevated Temperature" stress testing. Cap tightly.

-

-

Stressing Conditions:

-

Place the "Ambient/Light" samples on a lab bench with typical overhead lighting.

-

Place the "Elevated Temperature" samples in an oven pre-set to 40°C.

-

-

Time Point Analysis (e.g., T=1, 2, 4, 8 weeks):

-

At each designated time point, remove one vial from each stress condition.

-

Allow the temperature-stressed sample to return to room temperature.

-

Analyze the purity of each sample using the same analytical method as the T=0 analysis.

-

Quantify the peak area of this compound and any new peaks that appear (degradation products).

-

-

Data Analysis:

-